molecular formula C8H13ClO3 B1375960 2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- CAS No. 82736-39-8

2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-

Cat. No.: B1375960
CAS No.: 82736-39-8
M. Wt: 192.64 g/mol
InChI Key: KIHLISCJPVOTJW-RIHPBJNCSA-N
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Description

2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- is a chlorinated cyclohexenol derivative featuring a hydroxyl group at position 1, a chlorine substituent at position 4, and an acetylated hydroxyl group in the cis configuration.

Properties

IUPAC Name

acetic acid;(1S,4R)-4-chlorocyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO.C2H4O2/c7-5-1-3-6(8)4-2-5;1-2(3)4/h1,3,5-6,8H,2,4H2;1H3,(H,3,4)/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHLISCJPVOTJW-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(C=CC1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](C=C[C@H]1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70836777
Record name Acetic acid--(1S,4R)-4-chlorocyclohex-2-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70836777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82736-39-8
Record name Acetic acid--(1S,4R)-4-chlorocyclohex-2-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70836777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- typically involves the chlorination of 2-Cyclohexen-1-ol followed by acetylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions. The acetylation step involves reacting the chlorinated product with acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 4-chloro-2-cyclohexenone.

    Reduction: Formation of 4-chloro-cyclohexanol.

    Substitution: Formation of 4-methoxy-2-cyclohexen-1-ol or 4-cyano-2-cyclohexen-1-ol.

Scientific Research Applications

2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can exert biological effects. The pathways involved may include oxidative stress response and modulation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-Cyclohexen-1-ol, 2-Methyl-5-(1-Methylethenyl)-, Acetate, cis- (Carvyl Acetate)
  • Molecular Formula : C₁₂H₁₈O₂
  • Molecular Weight : 194.27 g/mol
  • CAS : 1205-42-1
  • Key Features : Contains a methyl group at position 2 and a methylethenyl group at position 3. The cis configuration enhances its use in fragrances.
  • Thermodynamic Properties :
    • ΔfG°: -67.40 kJ/mol
    • Boiling Point: 565.83 K (292.7°C)
    • Retention Index (RI): 1365 (polar column) .
2-Cyclohexen-1-ol, 1-Methyl-4-(1-Methylethyl)-, cis- (4-Isopropyl-1-Methylcyclohex-2-enol)
  • Molecular Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • CAS : 29803-82-5
  • Key Features : Methyl and isopropyl substituents at positions 1 and 3. Found in essential oils (e.g., Chamaecyparis obtusa) with antimicrobial applications .
  • Retention Index: 1293 (non-polar column) .
cis-2-tert-Butylcyclohexanol Acetate
  • Molecular Formula : C₁₂H₂₂O₂
  • Molecular Weight : 198.30 g/mol
  • CAS : 20298-69-5
  • Key Features : Bulky tert-butyl group at position 2, synthesized via biocatalytic acetylation .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) logP Retention Index (RI)
2-Cyclohexen-1-ol, 4-chloro-, acetate, trans- 174.63 N/A ~2.85 N/A
Carvyl acetate (cis-) 194.27 292.7 2.85 1365
4-Isopropyl-1-methylcyclohex-2-enol 154.25 N/A ~2.3 1293

Key Observations :

  • Chlorination reduces molecular weight compared to methyl/methylethenyl-substituted analogues but increases polarity.
  • Bulky substituents (e.g., tert-butyl) elevate boiling points due to increased van der Waals interactions.

Chromatographic Behavior

  • GC-MS Conditions: Carvyl acetate elutes at RI 1365 on polar columns (e.g., HP-Innowax) . Chlorinated analogues likely exhibit higher retention times due to increased polarity, though experimental data is needed.

Biological Activity

2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₁₃ClO₃
  • Molecular Weight : 178.64 g/mol
  • CAS Number : 82736-67-4

The biological activity of 2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- is primarily attributed to its ability to interact with various biological targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that may exert biological effects. Key pathways involved include:

  • Oxidative Stress Response : The compound may influence cellular oxidative stress levels.
  • Modulation of Signaling Pathways : It can interact with signaling cascades that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates several potential biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of cyclohexene compounds exhibit significant antimicrobial properties. For instance:

  • Against Gram-Negative Bacteria : The compound showed superior activity against bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa.
  • Against Gram-Positive Bacteria : It exhibited moderate efficacy against Staphylococcus aureus and other gram-positive strains .

Antiproliferative Effects

Research has highlighted the antiproliferative effects of cyclohexene derivatives on cancer cell lines:

  • Cell Lines Tested : NCI-H460 (lung cancer) and M14 (melanoma) cells.
  • Results : Some derivatives demonstrated significant cytotoxicity, with EC50 values indicating effective inhibition of cell growth at low concentrations .

Case Studies

Several studies have focused on the biological activity of cyclohexene derivatives:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against various pathogens.
    • Methodology : Agar well diffusion assays were employed to assess the effectiveness against bacterial strains.
    • Findings : The tested compounds exhibited significant inhibition zones, particularly against gram-negative bacteria .
  • Antiproliferative Activity Assessment :
    • Objective : To determine the effect on human cancer cell lines.
    • Methodology : MTT assays were conducted to measure cell viability post-treatment with varying concentrations.
    • Results : Notable reductions in cell viability were observed, suggesting potential for therapeutic applications in oncology .

Data Table

The following table summarizes key findings related to the biological activity of 2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-:

Biological ActivityTarget Organisms/Cell LinesObserved EffectReference
AntimicrobialAcinetobacter baumanniiSignificant inhibition
AntimicrobialStaphylococcus aureusModerate inhibition
AntiproliferativeNCI-H460 (lung cancer)EC50 = 10.2 μM
AntiproliferativeM14 (melanoma)Significant cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-
Reactant of Route 2
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-

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